molecular formula C11H15N3O B1413549 1-(1-Methoxypropyl)-1H-indazol-6-aMine CAS No. 1337881-41-0

1-(1-Methoxypropyl)-1H-indazol-6-aMine

Cat. No.: B1413549
CAS No.: 1337881-41-0
M. Wt: 205.26 g/mol
InChI Key: NCAVQMRGGFPRDM-UHFFFAOYSA-N
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Description

1-(1-Methoxypropyl)-1H-indazol-6-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxypropyl group attached to the indazole ring system.

Scientific Research Applications

1-(1-Methoxypropyl)-1H-indazol-6-amine has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

1-Methoxy-2-propyl acetate is classified as a flammable liquid (Category 3), and it may cause drowsiness or dizziness. It may also damage fertility or the unborn child . It’s recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methoxypropyl)-1H-indazol-6-amine can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-6-amine with 1-methoxypropyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxypropyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Mechanism of Action

The mechanism by which 1-(1-Methoxypropyl)-1H-indazol-6-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-(1-Methoxypropyl)-1H-indazol-6-amine can be compared with other similar compounds, such as 1-(2-methoxyethyl)-1H-indazole and 1-(3-methoxypropyl)-1H-indazole. These compounds share structural similarities but differ in the position and length of the methoxypropyl group, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

1-(1-methoxypropyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15-2)14-10-6-9(12)5-4-8(10)7-13-14/h4-7,11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAVQMRGGFPRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N1C2=C(C=CC(=C2)N)C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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